molecular formula C24H26N4O6S B2475791 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 905677-56-7

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2475791
CAS RN: 905677-56-7
M. Wt: 498.55
InChI Key: ZNOMWQVLCRCGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H26N4O6S and its molecular weight is 498.55. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Screening

The synthesis of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety has been detailed, showing that these compounds exhibit significant inhibition against various enzymes and bacterial strains. These derivatives were good inhibitors of lipoxygenase but moderate inhibitors of acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. Some compounds also demonstrated good antibacterial properties (Irshad et al., 2016). Moreover, the synthesis of novel sulfonamides bearing the benzodioxane moiety showed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between these synthesized compounds and target enzymes, revealing a correlation between computational observations and experimental results. This approach aids in identifying compounds with potential as lead molecules for further drug development (Irshad et al., 2016).

Anticancer and Antimicrobial Evaluations

The investigation of sulfonamide derivatives for anticancer activity has been reported, with some compounds exhibiting significant effects against various cancer cell lines, highlighting the therapeutic potential of these derivatives in cancer treatment (Yılmaz et al., 2015). Additionally, the antimicrobial evaluation of these compounds against a panel of bacterial and fungal species has shown promising results, further emphasizing their potential utility in addressing microbial infections (Khalid et al., 2016).

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O6S/c1-2-18-5-3-4-12-28(18)35(30,31)19-9-6-16(7-10-19)22(29)25-24-27-26-23(34-24)17-8-11-20-21(15-17)33-14-13-32-20/h6-11,15,18H,2-5,12-14H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOMWQVLCRCGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide

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